Cas no 22859-57-0 (PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL-)

PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL- Chemical and Physical Properties
Names and Identifiers
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- PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL-
- (N,N-Diisopropylamino)diphenylphosphine
- Ph2PN(i-Pr)2
- MFCD32220324
- SCHEMBL378987
- SY254193
- 22859-57-0
- AC9477
- (diphenylphosphanyl)bis(propan-2-yl)amine
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- MDL: MFCD32220324
- Inchi: InChI=1S/C18H24NP/c1-15(2)19(16(3)4)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3
- InChI Key: MALZEUFKIVJKSZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 285.164636767Da
- Monoisotopic Mass: 285.164636767Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 3.2Ų
PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589087-1g |
N,N-diisopropyl-1,1-diphenylphosphanamine |
22859-57-0 | 98% | 1g |
¥7839.00 | 2023-11-21 | |
eNovation Chemicals LLC | D779739-1g |
(N,N-Diisopropylamino)diphenylphosphine |
22859-57-0 | 95% | 1g |
$760 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY254193-1g |
(N,N-Diisopropylamino)diphenylphosphine |
22859-57-0 | ≥95% | 1g |
¥5600.00 | 2024-08-09 | |
eNovation Chemicals LLC | D779739-1g |
(N,N-Diisopropylamino)diphenylphosphine |
22859-57-0 | 95% | 1g |
$760 | 2025-02-28 | |
eNovation Chemicals LLC | D779739-1g |
(N,N-Diisopropylamino)diphenylphosphine |
22859-57-0 | 95% | 1g |
$760 | 2025-02-25 |
PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL- Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL-
PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL (CAS NO22859-57-0): A Comprehensive Overview
The compound PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL, identified by its CAS number CAS NO22859-57-0, represents a significant advancement in the field of organophosphorus chemistry. This specialized phosphinous amide has garnered considerable attention due to its unique structural and chemical properties, which make it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science. The molecular structure of this compound features a central phosphorus atom double-bonded to an oxygen atom, with two bulky N,N-bis(1-methylethyl) groups and two phenyl rings attached to the phosphorus, providing a balance of steric hindrance and electronic functionality.
In recent years, there has been a growing interest in phosphinous amides as they offer distinct advantages over traditional phosphine ligands. The introduction of bulky substituents such as isopropyl groups in N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL enhances steric stability, making it an excellent chiral ligand in asymmetric catalysis. This property is particularly crucial in the synthesis of chiral pharmaceuticals, where enantioselectivity plays a pivotal role in determining the efficacy and safety of drug candidates.
One of the most compelling aspects of this compound is its application in transition metal catalysis. The combination of the electron-rich phosphorus center and the electron-withdrawing phenyl rings creates a versatile platform for coordinating with various transition metals. This coordination capability has been leveraged in the development of novel catalysts for cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. For instance, studies have demonstrated that PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL can enhance the efficiency of palladium-catalyzed Suzuki-Miyaura couplings, leading to improved yields and selectivity.
The pharmaceutical industry has also shown significant interest in this compound due to its potential as a bioactive molecule or a key intermediate in drug synthesis. Phosphinous amides are known to exhibit diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. Researchers have been exploring the structural modifications of this compound to optimize its pharmacological profile. For example, recent studies have highlighted the use of N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL derivatives in the development of protease inhibitors, which are essential for treating diseases such as HIV and cancer.
Another area where this compound has made notable contributions is materials science. The unique electronic properties of phosphinous amides make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric bulk provided by the isopropyl groups can influence the packing and electronic properties of materials derived from these compounds, leading to enhanced performance in electronic devices.
The synthesis of PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL involves multi-step organic transformations that highlight the synthetic versatility of phosphorus chemistry. The process typically begins with the reaction of diphenylphosphine oxide with an appropriate alkylating agent to introduce the isopropyl groups. Subsequent functionalization steps are employed to achieve the desired substitution pattern on the phosphorus center. These synthetic strategies have been refined over time through continuous research and development, leading to more efficient and scalable methods for producing this compound.
In conclusion, PHOSPHINOUS AMIDE, N,N-BIS(1-METHYLETHYL)-P,P-DIPHENYL (CAS NO22859-57-0) stands out as a multifaceted compound with broad applications across multiple scientific disciplines. Its role in asymmetric catalysis, transition metal complexes, pharmaceutical development, and materials science underscores its importance in modern chemistry. As research continues to uncover new applications and synthetic methodologies for this compound, its significance is expected to grow even further.
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